molecular formula C19H14Cl2N4O2S B295773 (6Z)-6-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295773
M. Wt: 433.3 g/mol
InChI Key: JWMZUHRCYYKYEM-KBPMXWKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a thiadiazolo[3,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazolo[3,2-a]pyrimidine core.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using reagents such as dichlorobenzene and a suitable catalyst.

    Formation of the Furan Ring: The furan ring is formed through a cyclization reaction involving furfural or a similar precursor.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(6Z)-6-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (6Z)-6-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (6Z)-6-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: This compound is unique due to its specific combination of functional groups and ring structures.

    Other Thiadiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different substituents.

    Dichlorophenyl Derivatives: Compounds with the dichlorophenyl group but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of a dichlorophenyl group, a furan ring, and a thiadiazolo[3,2-a]pyrimidine core

Properties

Molecular Formula

C19H14Cl2N4O2S

Molecular Weight

433.3 g/mol

IUPAC Name

(6Z)-6-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C19H14Cl2N4O2S/c1-9(2)18-24-25-16(22)14(17(26)23-19(25)28-18)8-13-3-4-15(27-13)10-5-11(20)7-12(21)6-10/h3-9,22H,1-2H3/b14-8-,22-16?

InChI Key

JWMZUHRCYYKYEM-KBPMXWKNSA-N

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl)/C(=O)N=C2S1

SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl)C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl)C(=O)N=C2S1

Origin of Product

United States

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